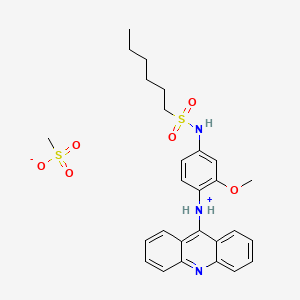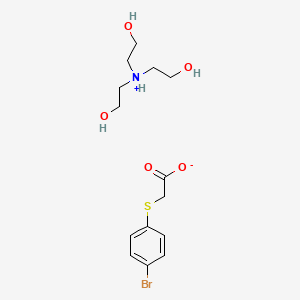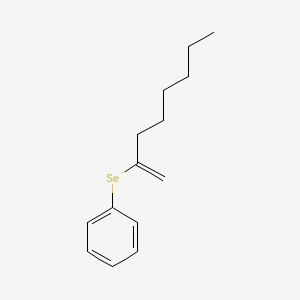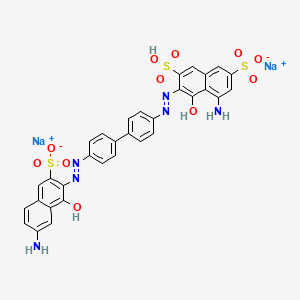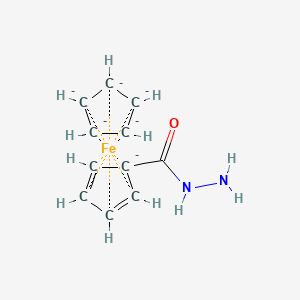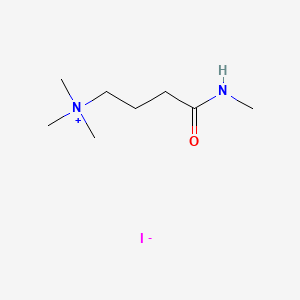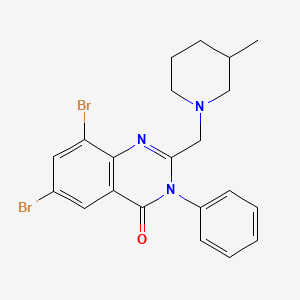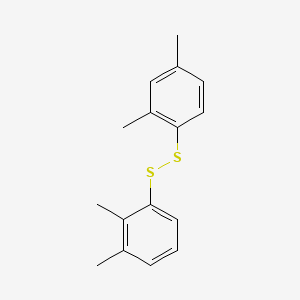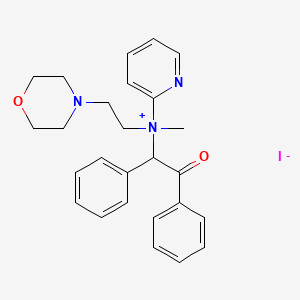
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzoyl, morpholino, and pyridyl groups, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide typically involves multi-step organic reactions One common approach starts with the preparation of the alpha-benzoylbenzyl intermediate, which is then reacted with methyl(2-morpholinoethyl)(2-pyridyl)amine under specific conditions to form the desired ammonium compound
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoyl, morpholino, and pyridyl derivatives, such as:
- Benzoylmethylpyridinium iodide
- Morpholinoethylpyridinium iodide
- Benzoylmorpholinoethylpyridinium iodide
Uniqueness
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73680-63-4 |
|---|---|
Fórmula molecular |
C26H30IN3O2 |
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
methyl-(2-morpholin-4-ylethyl)-(2-oxo-1,2-diphenylethyl)-pyridin-2-ylazanium;iodide |
InChI |
InChI=1S/C26H30N3O2.HI/c1-29(24-14-8-9-15-27-24,19-16-28-17-20-31-21-18-28)25(22-10-4-2-5-11-22)26(30)23-12-6-3-7-13-23;/h2-15,25H,16-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JHPMGJUNLFXKRY-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CCN1CCOCC1)(C2=CC=CC=N2)C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
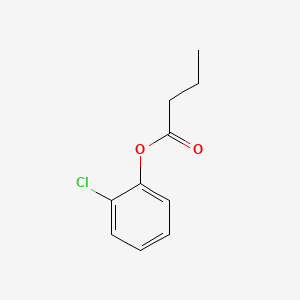
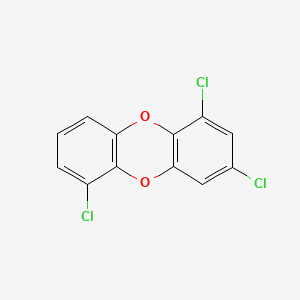
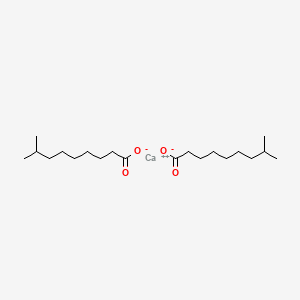
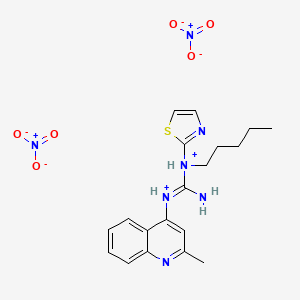
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
